molecular formula C16H19N3O3S B2791435 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one CAS No. 2194848-59-2

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one

Cat. No. B2791435
CAS RN: 2194848-59-2
M. Wt: 333.41
InChI Key: LPCQWAFPRDICTL-UHFFFAOYSA-N
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Description

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one, also known as TAK-915, is a small molecule drug that has been developed for the treatment of cognitive impairments associated with various neurological disorders. It is a potent and selective inhibitor of the phosphodiesterase 4D (PDE4D) enzyme, which plays a key role in regulating the levels of cyclic adenosine monophosphate (cAMP) in the brain.

Mechanism of Action

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one works by inhibiting the PDE4D enzyme, which is responsible for breaking down cAMP in the brain. By inhibiting PDE4D, this compound increases the levels of cAMP, which in turn activates a signaling pathway that promotes the growth and survival of neurons in the brain. This signaling pathway also plays a key role in regulating cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It increases the levels of cAMP in the brain, which activates a signaling pathway that promotes the growth and survival of neurons. This compound also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons. In addition, this compound has been shown to have anti-inflammatory effects in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one is its selectivity for the PDE4D enzyme, which reduces the risk of off-target effects. This compound has also been shown to have good oral bioavailability and to penetrate the blood-brain barrier, which makes it an attractive drug candidate for the treatment of neurological disorders. One limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for the development of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one. One direction is to further investigate its potential for the treatment of cognitive impairments associated with neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to explore its potential for the treatment of other neurological disorders, such as depression and anxiety. Finally, future studies could focus on optimizing the dosing and formulation of this compound to improve its pharmacokinetic properties and clinical efficacy.

Synthesis Methods

The synthesis of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one involves a series of chemical reactions starting from readily available starting materials. The key step in the synthesis is the formation of the piperidine ring, which is achieved by reacting 4-(2-methoxyphenyl)-2-nitrobut-2-ene with piperidine in the presence of a palladium catalyst. The resulting nitro compound is then reduced to the corresponding amine using hydrogen gas and a palladium catalyst. The amine is then coupled with 4-(2-chloroethoxy)thiadiazole in the presence of a base to give the final product, this compound.

Scientific Research Applications

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one has been extensively studied in preclinical models of cognitive impairment associated with various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In these studies, this compound has been shown to improve cognitive function and memory by increasing the levels of cAMP in the brain. This compound has also been shown to have neuroprotective effects and to promote the growth and survival of neurons in the brain.

properties

IUPAC Name

2-(2-methoxyphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-21-14-5-3-2-4-12(14)10-15(20)19-8-6-13(7-9-19)22-16-18-17-11-23-16/h2-5,11,13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCQWAFPRDICTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCC(CC2)OC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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